molecular formula C6H4ClN3 B3027773 7-Chloroimidazo[1,2-b]pyridazine CAS No. 1383481-11-5

7-Chloroimidazo[1,2-b]pyridazine

Cat. No. B3027773
CAS RN: 1383481-11-5
M. Wt: 153.57
InChI Key: FLCAFSOTMLXPPX-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It has a molecular weight of 153.57 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 7-Chloroimidazo[1,2-b]pyridazine is 1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

7-Chloroimidazo[1,2-b]pyridazine is a solid substance at room temperature . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a molar volume of 101.4±7.0 cm3 . It also has a polar surface area of 30 Å2 and a polarizability of 15.8±0.5 10-24 cm3 .

Mechanism of Action

Target of Action

The primary target of 7-Chloroimidazo[1,2-b]pyridazine is the Dual-specificity tyrosine-regulated kinase (DYRK) . DYRKs are a group of protein kinases that modify other proteins by chemically adding phosphate groups to them. They play a crucial role in cell differentiation, proliferation, and survival .

Mode of Action

7-Chloroimidazo[1,2-b]pyridazine acts as an inhibitor of DYRK kinases . It binds to the active site of the enzyme, preventing it from adding phosphate groups to its target proteins. This inhibition disrupts the normal function of DYRK, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of DYRK kinases by 7-Chloroimidazo[1,2-b]pyridazine affects several biochemical pathways. These include pathways involved in cell differentiation and proliferation. The exact downstream effects depend on the specific type of DYRK kinase being inhibited and the cellular context .

Pharmacokinetics

N-heterocycles, the class of compounds to which 7-chloroimidazo[1,2-b]pyridazine belongs, are known for their potential new physicochemical and medicinal properties and favorable pharmacokinetics

Result of Action

The result of 7-Chloroimidazo[1,2-b]pyridazine’s action is the disruption of DYRK kinase activity. This can lead to changes in cell differentiation, proliferation, and survival . The exact molecular and cellular effects depend on the specific type of DYRK kinase being inhibited and the cellular context.

Action Environment

The action of 7-Chloroimidazo[1,2-b]pyridazine can be influenced by various environmental factors. These include the concentration of the compound, the presence of other molecules that can interact with it, and the specific cellular environment. For instance, the compound should be stored in a dry room temperature environment for stability

Safety and Hazards

7-Chloroimidazo[1,2-b]pyridazine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for 7-Chloroimidazo[1,2-b]pyridazine are not mentioned in the available resources, it is known that the dysregulation of the TAK1-PIM2 pathway is a key factor in promoting tumor growth and bone destruction in multiple myeloma, and that targeting the TAK1 pathway could be a therapeutic strategy for effectively addressing this condition .

properties

IUPAC Name

7-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAFSOTMLXPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737870
Record name 7-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383481-11-5
Record name 7-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroimidazo[1,2-b]pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,5-dichloropyridazine (1.49 g, 10.0 mmol, Maybridge, MO08501), benzophenone imine (2.01 g, 11.1 mmol, Aldrich, Cat. No. 293733), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (208 mg, 0.360 mmol), tris(dibenzylideneacetone)dipalladium(0) (165 mg, 0.180 mmol) and 1,4-dioxane (30 mL) was degassed and recharged with nitrogen for three times, and was heated and stirred at 90° C. overnight. After cooling, the mixture was filtered through a pad of silica gel, and washed with THF. [LCMS (M+H)+: m/z=294.1/296.0 corresponds to 5-chloro-N-(diphenylmethylene)pyridazin-3-amine]. The filtrate was treated with 3 N HCl aq. (6 ml) at RT and stirred for 30 min. The mixture was adjusted with NaOH (2 N) to pH=7. The resulting mixture was concentrated under reduced pressure to about the volume of 30 mL. [LCMS (M+H)+: m/z=130.1/132.0 corresponds to 5-chloropyridazin-3-amine]. Isopropanol (50 mL) and chloroacetaldehyde (10.0 mL, 78.7 mmol) was added to the solution. The mixture was heated and stirred at 90° C. for 5 h. After cooling, the mixture was concentrated under reduced pressure. The residue was diluted with ethyl acetate, and extracted with water. The combined aqueous layers were adjusted to about pH=9 with 1 N NaOH aq. Solution. The resulting solution was extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to afford the desired product (0.988 g, 64.3%) which was directly used in next step reaction without further purification. LCMS (M+H)+: m/z=153.9/155.9.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
catalyst
Reaction Step Two
Quantity
208 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
64.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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